molecular formula C15H28N2O4 B1475745 1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate CAS No. 2098081-62-8

1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate

Cat. No.: B1475745
CAS No.: 2098081-62-8
M. Wt: 300.39 g/mol
InChI Key: IKAWYGSNXBDJNQ-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.39 g/mol. The purity is usually 95%.
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Biological Activity

1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C13H21N2O4
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 98977-34-5

The compound's structure includes a tert-butyl group, an ethyl group, and an ethylamino substituent on the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • CNS Activity : Piperidine derivatives are often investigated for their effects on the central nervous system (CNS), including anxiolytic and analgesic properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in the treatment of diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives. Below is a summary of key findings relevant to this compound:

StudyFindings
Antimicrobial Activity Study A series of piperidine derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating significant antibacterial properties .
CNS Activity Assessment Research on similar piperidine structures revealed potential anxiolytic effects in animal models. The compounds demonstrated reduced anxiety-like behavior in tests such as the elevated plus maze .
Enzyme Inhibition Study Investigations into enzyme interactions showed that certain piperidine derivatives could inhibit acetylcholinesterase activity, suggesting potential applications in Alzheimer's disease treatment .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognitive functions.
  • Enzyme Modulation : Its ability to inhibit specific enzymes could lead to increased levels of neurotransmitters such as acetylcholine, enhancing cognitive function.

Safety and Toxicity Profile

Initial assessments suggest that while some piperidine derivatives exhibit promising biological activity, their safety profiles must be thoroughly evaluated. Toxicological studies are necessary to determine any adverse effects associated with long-term use.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-6-16-12-8-9-17(14(19)21-15(3,4)5)10-11(12)13(18)20-7-2/h11-12,16H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAWYGSNXBDJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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